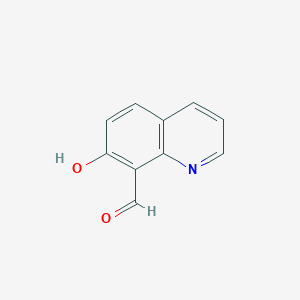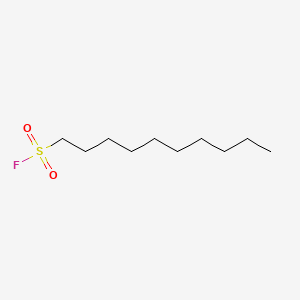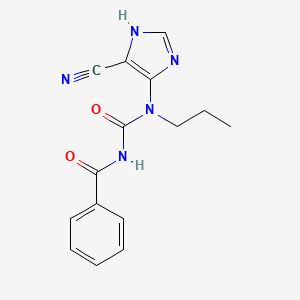
Hepta-1,4-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-1,4-diyn-3-ol is an organic compound with the molecular formula C7H6O. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a member of the diynes family. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hepta-1,4-diyn-3-ol can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base, such as sodium amide, to form the desired product. Another method includes the use of palladium-catalyzed coupling reactions, where terminal alkynes are coupled with propargyl alcohol derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hepta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hepta-1,4-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to form reactive intermediates that can target cancer cells.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Hepta-1,4-diyn-3-ol involves its ability to undergo cyclization reactions to form reactive intermediates, such as diradicals. These intermediates can interact with various molecular targets, including DNA and proteins, leading to biological effects such as cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiyne: Another member of the diynes family with two triple bonds.
Hexa-1,5-diyn-3-ol: Similar structure but with different positioning of the hydroxyl group.
Octa-1,7-diyn-3-ol: A longer chain diyne with similar reactivity.
Uniqueness
Hepta-1,4-diyn-3-ol is unique due to its specific positioning of the triple bonds and the hydroxyl group, which imparts distinct reactivity and potential for forming a variety of derivatives. Its ability to undergo cyclization reactions to form reactive intermediates also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H8O |
|---|---|
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
hepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3 |
Clave InChI |
MIHHNBNPGKCVMY-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)

![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)








![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)


